molecular formula C18H18INO4 B8480971 Cbz-beta-iodo-L-Ala-OBn

Cbz-beta-iodo-L-Ala-OBn

Cat. No.: B8480971
M. Wt: 439.2 g/mol
InChI Key: UTLXZOSYDVYSPG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-beta-iodo-L-Ala-OBn, also known as carboxybenzyl-beta-iodo-L-alanine benzyl ester, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a carboxybenzyl (Cbz) protecting group, an iodine atom, and a benzyl ester group. The Cbz group is commonly used to protect amines during chemical reactions, ensuring that the amine group does not react undesirably.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-iodo-L-Ala-OBn typically involves multiple steps:

    Protection of L-alanine: The amino group of L-alanine is protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate. This forms Cbz-L-alanine.

    Iodination: The beta position of the alanine is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.

    Esterification: The carboxyl group of the iodinated Cbz-L-alanine is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Cbz-beta-iodo-L-Ala-OBn undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.

    Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amino acids or thiol derivatives.

    Hydrogenation: Deprotected amino acids.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Cbz-beta-iodo-L-Ala-OBn is used in various scientific research applications:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Cbz group protects the amine during coupling reactions.

    Medicinal Chemistry: It is used in the development of peptide-based drugs and inhibitors.

    Bioconjugation: The iodine atom allows for further functionalization, making it useful in bioconjugation techniques.

    Chemical Biology: It is employed in the study of protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of Cbz-beta-iodo-L-Ala-OBn primarily involves its role as a protected amino acid derivative. The Cbz group protects the amine, allowing selective reactions at other functional groups. The iodine atom can be substituted with various nucleophiles, enabling the introduction of different functional groups. The benzyl ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Cbz-beta-iodo-L-Ala-OH: Similar structure but with a free carboxylic acid instead of a benzyl ester.

    Cbz-beta-bromo-L-Ala-OBn: Similar structure but with a bromine atom instead of iodine.

    Cbz-beta-iodo-D-Ala-OBn: Similar structure but with the D-enantiomer of alanine.

Uniqueness

Cbz-beta-iodo-L-Ala-OBn is unique due to the combination of the Cbz protecting group, the iodine atom, and the benzyl ester group. This combination allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C18H18INO4

Molecular Weight

439.2 g/mol

IUPAC Name

benzyl (2R)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C18H18INO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1

InChI Key

UTLXZOSYDVYSPG-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CI)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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